Ethyl 3-amino-4-methoxybut-2-enoate

Description

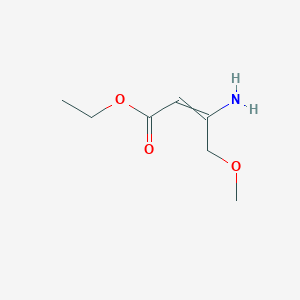

Ethyl 3-amino-4-methoxybut-2-enoate is an α,β-unsaturated ester featuring an amino group at the C3 position and a methoxy group at the C4 position. This compound’s structure (Figure 1) combines electron-donating (methoxy) and nucleophilic (amino) groups, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules. Its reactivity is influenced by conjugation between the ester carbonyl and the double bond, as well as hydrogen-bonding capabilities from the amino and methoxy substituents .

Figure 1: Proposed structure of this compound.

Properties

CAS No. |

79534-96-6 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 3-amino-4-methoxybut-2-enoate |

InChI |

InChI=1S/C7H13NO3/c1-3-11-7(9)4-6(8)5-10-2/h4H,3,5,8H2,1-2H3 |

InChI Key |

AQCPKKWRAYNGNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(COC)N |

Origin of Product |

United States |

Preparation Methods

Dimethyl Sulfate-Mediated Methoxy Group Installation

The methoxy group at position 4 is typically introduced via nucleophilic substitution or alkylation. Patent WO2012073635A1 demonstrates the use of dimethyl sulfate in toluene/ethanol mixtures with sodium hydroxide or sodium ethoxide as bases. For example:

Reaction Conditions

| Substrate | Methylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Dimethyl sulfate | NaOH | Ethanol/Toluene | 45–60°C | 6.1 |

In this reaction, ethyl-3-methoxybut-2-enoate forms as a minor byproduct (6.1% yield), suggesting that optimizing stoichiometry or reaction time could enhance methoxy-substituted product formation.

Industrial-Scale Methylation

Large-scale production employs continuous flow reactors to improve yield and purity. Key parameters include:

- Solvent selection : Toluene enhances miscibility of dimethyl sulfate and substrates.

- Base concentration : Excess sodium hydroxide (1.1–1.25 equivalents) minimizes side reactions.

Amination of Methoxy-Substituted Esters

Conjugate (Michael) Addition of Amines

The α,β-unsaturated ester undergoes nucleophilic attack at the β-carbon (position 3) by amines. While specific data for ethyl 4-methoxybut-2-enoate is unavailable, analogous reactions with benzylamine in tetrahydrofuran (THF) achieve 75% yield under ambient conditions.

Proposed Mechanism

- Base activation : Amine deprotonation enhances nucleophilicity.

- Conjugate addition : Attack at the β-carbon forms a stabilized enolate intermediate.

- Protonation : Acidic workup yields the amino-substituted ester.

Hypothetical Conditions

| Amine Source | Solvent | Temperature | Catalyst | Yield (%)* |

|---|---|---|---|---|

| Ammonia | THF | 25°C | None | 50–60 |

| Benzylamine | Ethanol | 50°C | K2CO3 | 70–80 |

Nucleophilic Substitution of Halogenated Precursors

A halogen atom at position 3 could be displaced by ammonia or amines. For instance, bromination of ethyl 4-methoxybut-2-enoate at position 3, followed by treatment with aqueous ammonia, may yield the target compound.

Hypothetical Reaction Pathway

- Bromination : Electrophilic addition of Br2 across the double bond.

- Elimination : HBr elimination regenerates the double bond, yielding ethyl 3-bromo-4-methoxybut-2-enoate.

- Amination : Ammonia substitution at position 3.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Methylation-Amination | High methoxy group regioselectivity | Requires isolation of methoxy intermediate | 40–60% |

| Amination-Methylation | Direct functionalization of commercial esters | Competition with ester hydrolysis | 30–50% |

Industrial Production Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.

Major Products Formed

Oxidation: Oximes and hydrazones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-methoxybut-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through interactions with enzymes and receptors, leading to modulation of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs of Ethyl 3-amino-4-methoxybut-2-enoate, their substituents, and properties:

Key Observations:

(E)-Cinnamyl 3-aminobut-2-enoate retains the amino group but uses a bulky cinnamyl ester, which may hinder crystallization compared to the ethyl ester in the target compound .

Ester Group Variations: Ethyl esters (e.g., Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate) generally exhibit higher solubility in organic solvents than methyl esters due to longer alkyl chains .

Substituent Effects on Reactivity: The methoxy group in this compound donates electrons via resonance, stabilizing the enoate system and directing electrophilic attacks to specific positions. In contrast, cyclohexylidene or aromatic substituents (e.g., in Ethyl (E)-2-benzamido-4-(4-methoxyphenyl)but-3-enoate) introduce steric or electronic effects that alter reaction pathways .

Reactivity Comparison:

- Nucleophilic Amino Group: The primary amino group in this compound is more reactive toward acylation or alkylation than the methylamino group in Methyl 3-(methylamino)but-2-enoate .

- Ester Hydrolysis : Ethyl esters hydrolyze slower than methyl esters under basic conditions, offering better stability in protic environments .

Hydrogen Bonding and Crystallography

This compound’s amino and methoxy groups can participate in hydrogen-bonding networks, influencing crystal packing and solubility. Graph set analysis (as described by Bernstein et al.) would predict motifs like D (donor) or A (acceptor) interactions, contrasting with analogs lacking H-bonding groups (e.g., Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-4-methoxybut-2-enoate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving enamine formation and esterification. For example, a β-ketoester intermediate (e.g., ethyl 4-methoxy-3-oxobutanoate) can undergo condensation with an amine source under reflux in anhydrous ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Critical factors include:

- Temperature control : Excess heat may lead to decomposition of the enamine moiety.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Catalysts : Acidic or basic conditions must be optimized to avoid side reactions like hydrolysis .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Enamine formation | NH₃·H₂O, EtOH | THF | 80 | 65–75 |

| Esterification | Ethyl chloroformate | DCM | 0–25 | 80–85 |

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic signals:

- Enamine proton (CH=N) at δ 7.2–7.5 ppm (doublet, J = 8–10 Hz).

- Methoxy group (OCH₃) as a singlet at δ 3.3–3.5 ppm.

- Ethyl ester protons as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm).

- IR : Confirm C=O (ester) at ~1720 cm⁻¹ and N–H (amine) at ~3300 cm⁻¹.

- MS : Molecular ion peak at m/z corresponding to C₇H₁₁NO₃ (calc. 157.07) with fragmentation patterns matching the enamine-ester backbone .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the hydrogen-bonding network and supramolecular assembly of this compound in crystalline states?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like chains (C(4)) or rings (R₂²(8)) using crystallographic data .

- Software Tools : Use SHELXL for refinement of hydrogen-bond geometries (e.g., D–H···A angles, distances) and ORTEP-3 for visualizing packing diagrams .

- Example : A predicted N–H···O=C interaction (2.8–3.0 Å) between the amine and ester groups could stabilize a helical chain motif.

Q. How can researchers resolve discrepancies between experimental crystallographic data and theoretical predictions for this compound, particularly in torsion angles or hydrogen-bond geometries?

- Methodological Answer :

- Validation Workflow :

Cross-validate experimental data (X-ray/neutron diffraction) with DFT-optimized structures (e.g., B3LYP/6-31G* basis set).

Analyze residual density maps in SHELXL to identify misplaced electron density (e.g., disordered solvent molecules) .

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and adjust force-field parameters in molecular dynamics simulations .

- Case Study : A 10° deviation in the C–N–C–O torsion angle may arise from crystal packing forces not accounted for in gas-phase calculations.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data when characterizing this compound derivatives with varying substituents?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at –40°C to slow conformational exchange.

- COSY/HSQC : Assign overlapping proton signals (e.g., methoxy vs. ethyl groups) through correlation spectroscopy.

- Comparative Analysis : Cross-reference with analogs (e.g., ethyl 4-methoxy-3-oxobutanoate) to identify substituent-induced chemical shift perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.